AZD8186

Vue d'ensemble

Description

AZD-8186 est un inhibiteur puissant et sélectif de la phosphoinositide 3-kinase bêta et de la phosphoinositide 3-kinase delta. Il est principalement étudié pour son potentiel dans le traitement de divers cancers, en particulier ceux présentant des déficiences du gène homologue de la phosphatase et de la tensine. Le composé s’est montré prometteur dans des études précliniques et cliniques précoces pour sa capacité à inhiber la croissance tumorale et à moduler les principales voies métaboliques .

Méthodes De Préparation

La synthèse d’AZD-8186 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont la propriété de la société de développement, AstraZeneca. . Les méthodes de production industrielle sont optimisées pour garantir un rendement et une pureté élevés, conformément à des mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

AZD-8186 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d’autres.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs qui facilitent les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés d’AZD-8186 avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

AZD-8186 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d’outil pour étudier l’inhibition de la phosphoinositide 3-kinase bêta et de la phosphoinositide 3-kinase delta.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire, en particulier celles impliquées dans la croissance et le métabolisme cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers présentant des déficiences du gène homologue de la phosphatase et de la tensine, tels que le cancer de la prostate, le cancer du sein triple négatif et le cancer du poumon non à petites cellules épidermoïde

Applications De Recherche Scientifique

AZD-8186 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase beta and phosphoinositide 3-kinase delta.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involved in cell growth and metabolism.

Medicine: Explored as a potential therapeutic agent for treating cancers with phosphatase and tensin homolog gene deficiencies, such as prostate cancer, triple-negative breast cancer, and squamous non-small cell lung cancer

Mécanisme D'action

AZD-8186 exerce ses effets en inhibant sélectivement l’activité de la phosphoinositide 3-kinase bêta et de la phosphoinositide 3-kinase delta. Ces enzymes font partie de la voie de la phosphoinositide 3-kinase, qui joue un rôle crucial dans la régulation de la croissance, de la survie et du métabolisme cellulaires. En inhibant ces enzymes, AZD-8186 perturbe les voies de signalisation qui favorisent la croissance et la survie tumorale. Le composé affecte également les voies métaboliques, entraînant des modifications de la biosynthèse du cholestérol et du flux de carbone dans le cycle de l’acide tricarboxylique .

Comparaison Avec Des Composés Similaires

AZD-8186 est unique par sa sélectivité pour la phosphoinositide 3-kinase bêta et la phosphoinositide 3-kinase delta, ce qui le distingue des autres inhibiteurs qui ciblent différentes isoformes de la phosphoinositide 3-kinase. Les composés similaires comprennent :

GDC-0941 : Un inhibiteur pan-phosphoinositide 3-kinase qui cible plusieurs isoformes.

BKM120 : Un autre inhibiteur pan-phosphoinositide 3-kinase présentant une large activité contre différentes isoformes.

BYL719 : Un inhibiteur sélectif de la phosphoinositide 3-kinase alpha.

La singularité d’AZD-8186 réside dans sa capacité à inhiber sélectivement la phosphoinositide 3-kinase bêta et la phosphoinositide 3-kinase delta, qui sont particulièrement pertinentes dans les cancers présentant des déficiences du gène homologue de la phosphatase et de la tensine .

Activité Biologique

AZD8186 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the PI3Kβ isoform. Its development is primarily aimed at treating various cancers, particularly those characterized by mutations in the PTEN gene, which is common in certain types of breast and prostate cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound inhibits PI3Kβ, a key regulator in the PI3K/AKT signaling pathway that is often dysregulated in cancer. By blocking this pathway, this compound aims to reduce tumor cell proliferation and survival. The compound has shown particular efficacy in PTEN-deficient tumors, where it can effectively lower levels of phosphorylated AKT (p-AKT), leading to reduced cell growth and increased apoptosis.

Efficacy in Cell Lines

In vitro studies have demonstrated significant anti-tumor activity of this compound in PTEN-deficient triple-negative breast cancer (TNBC) cell lines:

- Cell Lines Tested : MDA-MB-436, MDA-MB-468, BT-549

- Concentration : 1 μM for 14 days

- Results : this compound treatment significantly reduced colony formation compared to controls. Quantitative analysis indicated a marked decrease in total colony area for treated cells.

Immunoblotting assays confirmed that this compound effectively decreased p-AKT levels in PTEN-deficient lines but had limited effects on non-PTEN loss lines .

Tumor Xenograft Models

In vivo studies using PTEN-null renal cell adenocarcinoma xenografts revealed that this compound treatment resulted in substantial tumor regression. The treatment altered metabolic pathways by downregulating cholesterol biosynthesis genes and upregulating markers associated with metabolic stress .

Phase I Trials

A Phase I open-label study evaluated the safety and tolerability of this compound among patients with advanced solid tumors:

- Patient Population : Included those with prostate cancer, TNBC, and squamous non-small cell lung cancer.

- Study Arms :

- Monotherapy dose finding

- Monotherapy dose expansion

- Combination with abiraterone acetate

- Combination with vistusertib

- Key Findings :

Data Summary

The following table summarizes key findings from both preclinical and clinical studies on this compound:

| Study Type | Model/Population | Key Findings |

|---|---|---|

| In Vitro | PTEN-deficient TNBC cell lines | Significant reduction in colony formation at 1 μM concentration |

| In Vivo | PTEN-null renal xenografts | Tumor regression; metabolic pathway alterations |

| Phase I Clinical | Advanced solid tumors | Well tolerated; preliminary anti-tumor activity noted; PSA reduction |

Case Studies

Several case studies have documented the use of this compound in individual patients with advanced cancers. These cases highlighted varying responses based on tumor genetics, particularly the presence or absence of PTEN mutations. For instance, patients with PTEN-deficient tumors exhibited more pronounced responses compared to those without such mutations .

Propriétés

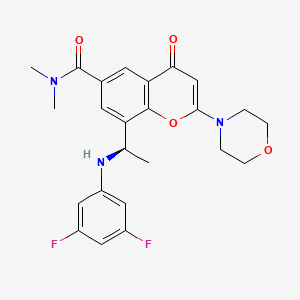

IUPAC Name |

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJFJIDLEAWOQJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627494-13-6 | |

| Record name | AZD-8186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8186 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-8186 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.